8-chloro-2-hydroxy-1H-quinolin-4-one
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Overview
Description
The compound identified by the Chemical Identifier (CID) 21390365 is a chemical substance with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-chloro-2-hydroxy-1H-quinolin-4-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The removal of byproducts and purification of the final product are critical steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-hydroxy-1H-quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and the use of catalysts.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.
Scientific Research Applications
8-chloro-2-hydroxy-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-chloro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-chloro-2-hydroxy-1H-quinolin-4-one include other imidazole derivatives and compounds with similar chemical structures. Examples include:
Carbonyldiimidazole: A compound with similar reactivity and applications in organic synthesis.
Aminocaproic acid: Another compound with related chemical properties and uses in various fields.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
8-chloro-2-hydroxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNFSGXQMTYMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.